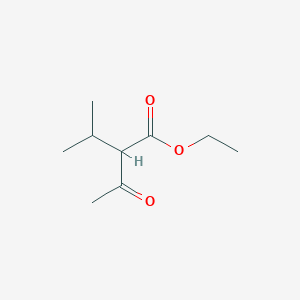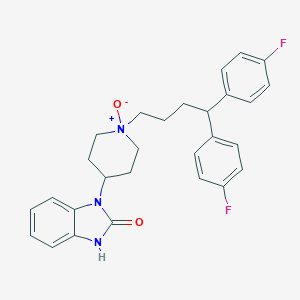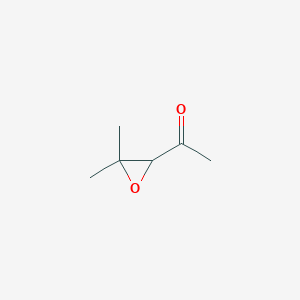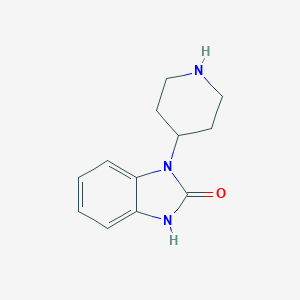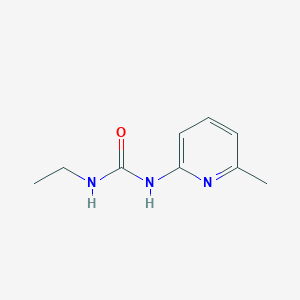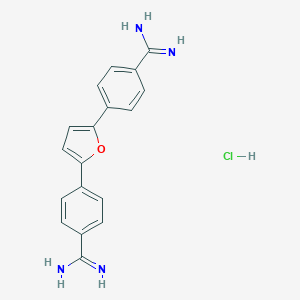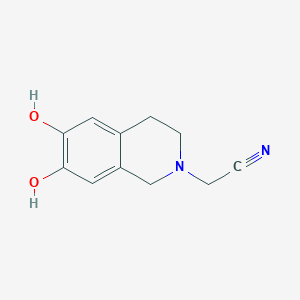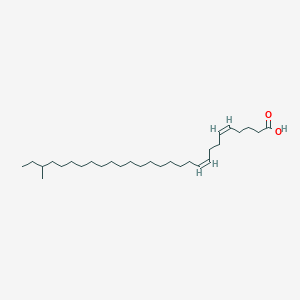
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, also known as MAD, is a naturally occurring fatty acid found in various plants and animals. It has gained attention in recent years due to its potential health benefits and its role in various biological processes. In
作用機序
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of AMP-activated protein kinase, and the modulation of lipid metabolism. (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has also been found to activate peroxisome proliferator-activated receptors, which play a crucial role in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been found to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of glucose metabolism, and the reduction of inflammation in the body. (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has also been found to have a positive impact on cardiovascular health by reducing blood pressure and improving lipid profiles.
実験室実験の利点と制限
One of the advantages of using (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid in lab experiments is its natural occurrence in various plant and animal tissues, making it easily accessible for extraction and analysis. However, one of the limitations of using (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid in lab experiments is its low abundance in natural sources, which can make isolation and purification challenging.
将来の方向性
There are many future directions for the study of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, including further exploration of its anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as its potential role in the regulation of lipid and glucose metabolism. Additionally, the development of new methods for the synthesis and extraction of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid could lead to increased availability and accessibility for further research. The study of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid could also lead to the development of new therapeutic interventions for various diseases and conditions.
In conclusion, (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, or (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, is a naturally occurring fatty acid with potential health benefits and various biological functions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid could lead to new insights into its potential therapeutic applications and its role in various biological processes.
合成法
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid involves the reaction of 1-bromo-2-octene with methylmagnesium bromide, followed by the oxidative cleavage of the double bond using potassium permanganate. Extraction of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid from natural sources involves the isolation of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid from plant and animal tissues using various extraction methods.
科学的研究の応用
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been studied extensively for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve glucose metabolism in diabetic patients. Additionally, (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been found to have a positive impact on cardiovascular health by reducing blood pressure and improving lipid profiles.
特性
CAS番号 |
153081-64-2 |
|---|---|
製品名 |
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid |
分子式 |
C29H54O2 |
分子量 |
434.7 g/mol |
IUPAC名 |
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid |
InChI |
InChI=1S/C29H54O2/c1-3-28(2)26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-29(30)31/h11,13,19,21,28H,3-10,12,14-18,20,22-27H2,1-2H3,(H,30,31)/b13-11-,21-19- |
InChIキー |
KTQWPVBHBHYYOY-UHFFFAOYSA-N |
異性体SMILES |
CCC(C)CCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCC(C)CCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
正規SMILES |
CCC(C)CCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
同義語 |
26-methyl-5,9-octacosadienoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



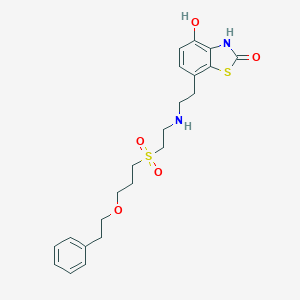
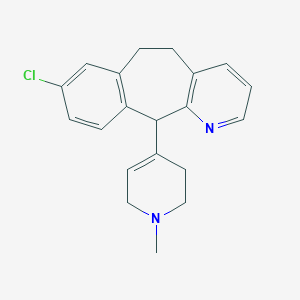
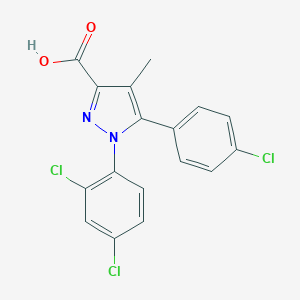
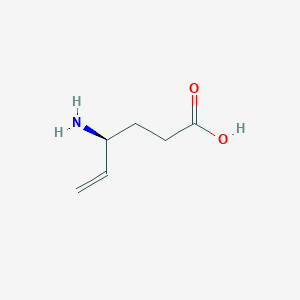
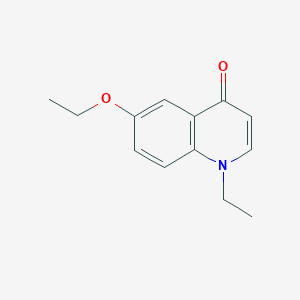
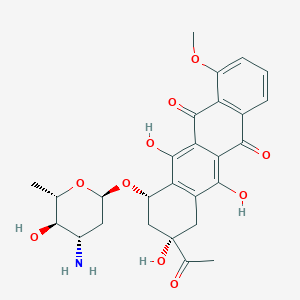
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
